molecular formula C12H20O B12616375 7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-one CAS No. 919516-40-8

7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-one

Katalognummer: B12616375
CAS-Nummer: 919516-40-8
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: SOSKVGFKPNJCKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-one is a chemical compound with a unique structure that includes a methyl group, an isopropyl group, and a conjugated diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical processes. These processes are designed to optimize the efficiency and cost-effectiveness of the production. The use of advanced technologies and equipment ensures that the compound is produced in large quantities with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various hydrocarbons.

Wissenschaftliche Forschungsanwendungen

7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-one has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial products, including fragrances and flavors.

Wirkmechanismus

The mechanism of action of 7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound has a similar structure but differs in the arrangement of its functional groups.

    2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another similar compound with slight variations in its molecular structure.

Uniqueness

7-Methyl-5-(propan-2-yl)octa-3,5-dien-2-one is unique due to its specific arrangement of functional groups and conjugated diene system

Eigenschaften

CAS-Nummer

919516-40-8

Molekularformel

C12H20O

Molekulargewicht

180.29 g/mol

IUPAC-Name

7-methyl-5-propan-2-ylocta-3,5-dien-2-one

InChI

InChI=1S/C12H20O/c1-9(2)8-12(10(3)4)7-6-11(5)13/h6-10H,1-5H3

InChI-Schlüssel

SOSKVGFKPNJCKM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C=C(C=CC(=O)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.